N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic ethanediamide derivative featuring a furan-2-yl moiety, a 4-(4-methoxyphenyl)piperazine group, and a 3-(morpholin-4-yl)propyl chain. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in central nervous system (CNS) targets, leveraging the piperazine and morpholine pharmacophores common in neuroactive agents . The morpholine-propyl chain may contribute to solubility and metabolic stability, while the furan ring introduces steric and electronic effects critical for receptor interactions .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-34-22-7-5-21(6-8-22)30-11-13-31(14-12-30)23(24-4-2-17-36-24)20-28-26(33)25(32)27-9-3-10-29-15-18-35-19-16-29/h2,4-8,17,23H,3,9-16,18-20H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZJOCIBAOBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan-2-carboxylic acid hydrazide and (4-methoxyphenyl)piperazine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydride for imine rearrangement, chloroacetic acids for ketene generation, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction reactions yield amine derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in piperazine substituents, morpholine chain length, and terminal functional groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Research Findings:
Piperazine Substituent Effects :
- The 4-methoxyphenyl group in the target compound increases lipophilicity (clogP ≈ 3.2) compared to phenyl (clogP ≈ 2.8) and 4-fluorophenyl (clogP ≈ 2.9) analogs, favoring CNS penetration .
- Ortho-substituted piperazines (e.g., 2-methoxyphenyl in ) exhibit reduced receptor affinity due to steric clashes, whereas para-substitution optimizes binding .
Morpholine Chain Modifications: The 3-(morpholin-4-yl)propyl chain in the target compound improves solubility (logS ≈ -4.1) compared to shorter ethyl chains (logS ≈ -4.5) in BA75358 . Replacement with arylalkyl groups (e.g., 3-phenylpropyl in BA74036 ) reduces solubility but enhances hydrophobic interactions in non-polar binding pockets.
Synthetic Approaches :
- The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution for piperazine incorporation and amide coupling for ethanediamide formation.
- Methanesulphonates in and nitrobenzamides in highlight divergent functionalization strategies for tuning electronic properties.
Pharmacological Hypotheses :
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic compound characterized by its complex structure, which includes a furan ring, piperazine derivative, and morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the furan ring is notable for its reactivity and ability to interact with various biological targets.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory response, and their inhibition can lead to reduced pain and inflammation. For instance, a related compound demonstrated significant COX inhibition, suggesting that this class of compounds could be developed into effective anti-inflammatory agents .
Anticancer Activity
The compound's structural components may also confer anticancer properties. Research indicates that similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies on structurally related compounds have reported significant growth inhibition in human cancer cell lines, indicating a potential mechanism of action through apoptosis induction or cell cycle arrest .
The biological activity of this compound likely involves interactions with specific receptors or enzymes. The furan moiety can participate in electrophilic reactions, while the piperazine and morpholine rings can facilitate binding to biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of piperazine derivatives, one compound exhibited an IC50 value significantly lower than standard chemotherapy agents against multiple cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
